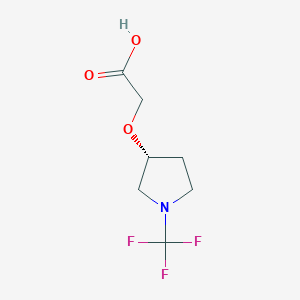
(R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is a compound of interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid typically involves the reaction of ®-3-(trifluoromethyl)pyrrolidine with an appropriate acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(1-Boc-Pyrrolidin-3-yl)-acetic acid: A similar compound with a Boc-protected pyrrolidine ring.
(1-Benzyl-pyrrolidin-3-ylmethoxy)-acetic acid: Another related compound with a benzyl group instead of a trifluoromethyl group.
Uniqueness
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C7H10F3NO3 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
2-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)11-2-1-5(3-11)14-4-6(12)13/h5H,1-4H2,(H,12,13)/t5-/m1/s1 |
Clé InChI |
IJZVHUNCCBIQHR-RXMQYKEDSA-N |
SMILES isomérique |
C1CN(C[C@@H]1OCC(=O)O)C(F)(F)F |
SMILES canonique |
C1CN(CC1OCC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















